3-Methylphthalic acid

Description

The exact mass of the compound 3-Methylphthalic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylphthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylphthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

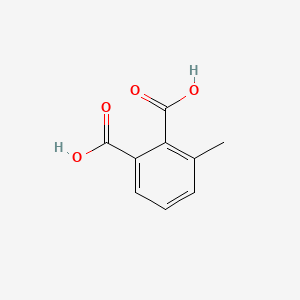

Structure

3D Structure

Properties

IUPAC Name |

3-methylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFJDBNISOJRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958272 | |

| Record name | 3-Methylbenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37102-74-2 | |

| Record name | 3-Methylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037102742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Key Intermediate: A History of the Discovery and Synthesis of 3-Methylphthalic Acid

While the precise moment of its initial discovery remains elusive in readily available literature, the history of 3-Methylphthalic acid is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries. Its development followed the earlier discovery of its parent compound, phthalic acid, in 1836. The initial synthesis of 3-Methylphthalic acid likely emerged from systematic investigations into the oxidation of substituted aromatic hydrocarbons.

This technical guide provides an in-depth exploration of the key historical methods for the synthesis of 3-Methylphthalic acid, offering detailed experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Early Synthetic Approaches: From Nitration to Improved Diels-Alder Reactions

One of the notable early methods for preparing a derivative, which could then be converted to 3-Methylphthalic acid, involved the nitration of phthalic anhydride. This process, however, often resulted in a mixture of isomers that were challenging to separate.

A significant advancement in the synthesis of 3-Methylphthalic anhydride, a direct precursor to the acid, was reported by M. S. Newman and V. Lee in 1977. Their work described an "improved synthesis," indicating that previous methods existed but were less efficient. This method utilized a Diels-Alder reaction between 2-methylfuran and maleic anhydride, followed by aromatization.

Experimental Protocol: Improved Synthesis of 3-Methylphthalic Anhydride (Newman and Lee, 1977)

This procedure outlines a two-step process starting with a Diels-Alder reaction to form an adduct, which is then aromatized to yield 3-methylphthalic anhydride. The anhydride can be subsequently hydrolyzed to 3-Methylphthalic acid.

Step 1: Diels-Alder Reaction of 2-Methylfuran and Maleic Anhydride

-

Reactants:

-

2-Methylfuran

-

Maleic Anhydride

-

-

Procedure:

-

Equimolar amounts of 2-methylfuran and maleic anhydride are reacted in a suitable solvent.

-

The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the Diels-Alder adduct: exo-cis-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

-

The adduct can be isolated by precipitation and filtration.

-

Step 2: Aromatization of the Diels-Alder Adduct

-

Reagents:

-

Diels-Alder adduct from Step 1

-

Acidic reagent (e.g., hydrogen bromide in acetic acid or sulfuric acid)

-

-

Procedure:

-

The isolated adduct is treated with a strong acid.

-

The reaction is heated to facilitate the elimination of water and subsequent aromatization to form 3-methylphthalic anhydride.

-

The product, 3-methylphthalic anhydride, can be purified by recrystallization or sublimation.

-

Step 3: Hydrolysis to 3-Methylphthalic Acid

-

Reactants:

-

3-Methylphthalic anhydride

-

Water

-

-

Procedure:

-

3-Methylphthalic anhydride is heated with water.

-

The anhydride ring opens to form 3-Methylphthalic acid.

-

The acid is then isolated by cooling the solution to induce crystallization, followed by filtration.

-

Quantitative Data from Historical Syntheses

The following table summarizes key quantitative data from the improved synthesis of 3-methylphthalic anhydride, which is a direct precursor to 3-Methylphthalic acid.

| Parameter | Value |

| Starting Materials | 2-Methylfuran, Maleic Anhydride |

| Intermediate | exo-cis-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| Final Product (Anhydride) | 3-Methylphthalic Anhydride |

| Melting Point of Anhydride | 119-121 °C |

| Boiling Point of Anhydride | 125 °C at 0.4 Torr |

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways described.

The historical development of synthetic routes to 3-Methylphthalic acid showcases the evolution of organic chemistry techniques. While the initial discovery lacks a singular, celebrated moment, the subsequent refinement of its synthesis has solidified its place as a valuable building block in modern chemistry.

3-Methylphthalic Acid: A Technical Guide for Researchers

CAS Number: 37102-74-2

This technical guide provides an in-depth overview of 3-Methylphthalic acid, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting its chemical and physical properties, synthesis and purification protocols, and its role in the synthesis of biologically active molecules.

Core Properties and Data

3-Methylphthalic acid is an aromatic dicarboxylic acid. While it is a valuable compound, its anhydride, 3-methylphthalic anhydride, is more commonly available and serves as the primary precursor for the acid. The acid is often generated in situ or as a distinct step from the hydrolysis of the anhydride.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Methylphthalic acid and its corresponding anhydride for easy comparison.

| Property | 3-Methylphthalic Acid | 3-Methylphthalic Anhydride |

| CAS Number | 37102-74-2[1] | 4792-30-7[2][3][4][5] |

| Molecular Formula | C₉H₈O₄[1] | C₉H₆O₃[2][5] |

| Molecular Weight | 180.16 g/mol [1] | 162.14 g/mol [2][5] |

| Appearance | Solid | White to pale yellow crystalline powder[3][4][6] |

| Boiling Point | 375.9 °C[1] | 315.6 °C at 760 mmHg[3] |

| Melting Point | Not available | 112-121 °C[5][6] |

| Solubility | Reacts with water to form the acid[2][3] | Reacts with water[2][3] |

Synthesis and Purification Protocols

Synthesis of 3-Methylphthalic Acid via Hydrolysis of 3-Methylphthalic Anhydride

The primary route to 3-Methylphthalic acid is through the hydrolysis of 3-methylphthalic anhydride. This reaction involves the cleavage of the anhydride ring by water to form the dicarboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-methylphthalic anhydride.

-

Hydrolysis: Add a stoichiometric excess of deionized water to the flask. The hydrolysis of phthalic anhydride, a similar compound, is often catalyzed by a strong acid like sulfuric or hydrochloric acid.[7]

-

Heating: Heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the anhydride.

-

Cooling and Crystallization: Once the reaction is complete, allow the solution to cool slowly to room temperature to facilitate the crystallization of 3-Methylphthalic acid. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Drying: Dry the isolated solid, for instance, by pressing it between filter papers and then allowing it to air-dry or by using a desiccator.

Caption: Synthesis of 3-Methylphthalic Acid.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is crucial and should be one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Experimental Protocol:

-

Dissolution: In an Erlenmeyer flask, add the crude 3-Methylphthalic acid and a minimum amount of near-boiling water to just dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, which promotes the formation of pure crystals. Subsequently, cool the flask in an ice bath to maximize the crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals to a constant weight.

References

- 1. 3-Methylphthalic Acid | 37102-74-2 | MBA10274 | Biosynth [biosynth.com]

- 2. 3-Methylphthalic anhydride CAS#: 4792-30-7 [m.chemicalbook.com]

- 3. 3-Methylphthalic Anhydride CAS 4792-30-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3-Methylphthalic Anhydride | 4792-30-7 | TCI AMERICA [tcichemicals.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. B22864.06 [thermofisher.cn]

- 7. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Co., [zbaqchem.com]

Spectroscopic Profile of 3-Methylphthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylphthalic acid. Due to the limited availability of published experimental spectra for 3-Methylphthalic acid, this document presents a detailed analysis of its closely related isomer, 4-Methylphthalic acid, as an illustrative example. The guide includes summarized quantitative data, detailed experimental protocols, and a workflow for spectroscopic analysis.

Data Presentation: 4-Methylphthalic Acid

As a proxy for 3-Methylphthalic acid, the spectroscopic data for its isomer, 4-Methylphthalic acid, is presented below. It is crucial to note that while structurally similar, the spectral characteristics will differ due to the different substitution pattern on the aromatic ring.

¹H NMR (Proton Nuclear Magnetic Resonance) Data for 4-Methylphthalic Acid[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Aromatic H |

| ~7.7 | s | 1H | Aromatic H |

| ~7.3 | d | 1H | Aromatic H |

| ~2.4 | s | 3H | -CH₃ |

| ~13.0 | br s | 2H | -COOH |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for 4-Methylphthalic Acid[2]

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~145 | Aromatic C-CH₃ |

| ~135 | Aromatic C-COOH |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~129 | Aromatic C-COOH |

| ~128 | Aromatic CH |

| ~21 | -CH₃ |

Solvent: DMSO-d₆[2]

IR (Infrared) Spectroscopy Data for 4-Methylphthalic Anhydride[3]

The IR data for the anhydride is often informative for the parent acid's functional groups.

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch (-CH₃) |

| ~1850 & ~1770 | C=O Stretch (Anhydride, symmetric & asymmetric) |

| ~1600-1450 | Aromatic C=C Bending |

Mass Spectrometry (MS) Data for 4-Methylphthalic Anhydride[4]

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular Ion) |

| 118 | [M - CO₂]⁺ |

| 90 | [M - CO₂ - CO]⁺ |

| 64 | C₅H₄⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

2. ¹H NMR Acquisition:

-

The instrument is typically a 400 MHz or higher field spectrometer.

-

A standard one-pulse sequence is used.

-

Key parameters to set include the spectral width (e.g., -2 to 14 ppm), the number of scans (typically 8 to 64 for good signal-to-noise), and a relaxation delay of 1-5 seconds.

3. ¹³C NMR Acquisition:

-

The same sample and instrument are used.

-

A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width is required (e.g., 0 to 200 ppm).

-

A larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10 seconds) are typically necessary due to the low natural abundance and longer relaxation times of ¹³C nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method): [3]

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., acetone or methylene chloride).[3]

-

Place a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3]

2. Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Further dilute an aliquot of this stock solution to a final concentration in the low µg/mL to ng/mL range.

-

If the sample is not readily soluble, a solvent system compatible with the chosen ionization technique must be used.

2. Data Acquisition (using Electrospray Ionization - ESI):

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For carboxylic acids, negative ion mode is often preferred.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

A full scan mass spectrum is acquired to determine the molecular weight.

-

Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to fragmentation to aid in structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide: Thermal Properties and Stability of 3-Methylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the thermal properties and stability of 3-Methylphthalic acid (CAS No: 37102-74-2). Due to the limited availability of specific experimental data for 3-Methylphthalic acid, this document also includes information on its anhydride and outlines the standard methodologies used to determine the thermal characteristics of such compounds.

Thermal Properties of 3-Methylphthalic Acid

Currently, there is limited publicly available experimental data on the specific thermal properties of 3-Methylphthalic acid. The available information is summarized below.

Quantitative Data

| Property | Value | Source |

| Boiling Point | 375.9 °C | Biosynth[1] |

| Melting Point | Data not available | |

| Decomposition Temperature | Data not available |

General Stability

According to safety and product information from chemical suppliers, 3-Methylphthalic acid is stable under normal storage conditions.[2] It is typically stored at room temperature in a dry, well-sealed container.[2]

Comparative Data: 3-Methylphthalic Anhydride

For comparative purposes, the thermal properties of the related compound, 3-Methylphthalic anhydride (CAS No: 4792-30-7), are better documented. The anhydride is formed by the dehydration of 3-Methylphthalic acid.

| Property | Value Range | Source(s) |

| Melting Point | 112 - 121 °C | Thermo Scientific Chemicals, ChemicalBook, CAS Common Chemistry[3][4][5] |

| Boiling Point | ~315.6 °C (at 760 mmHg) | Home Sunshine Pharma[6] |

| Flash Point | 153.3 °C | Home Sunshine Pharma[6] |

The relationship between 3-Methylphthalic acid and its anhydride is a key consideration in thermal analysis, as the acid may convert to the anhydride upon heating.

Experimental Protocols for Thermal Analysis

To determine the melting point, decomposition temperature, and overall thermal stability of 3-Methylphthalic acid, two primary thermoanalytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Sample Preparation: A small amount of the 3-Methylphthalic acid sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using a standard reference material (e.g., indium).

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:

-

An initial isothermal period at a low temperature (e.g., 25 °C).

-

A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting or decomposition point.

-

A cooling ramp back to the initial temperature.

-

A second heating ramp may be used to investigate the thermal history of the sample.

-

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

-

Data Analysis: The resulting DSC curve plots heat flow versus temperature. An endothermic peak indicates melting, with the onset of the peak representing the melting point. Exothermic peaks can indicate crystallization or decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 3-Methylphthalic acid (typically 10-20 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument's balance is tared, and the temperature is calibrated.

-

Thermal Program: The sample is heated according to a controlled temperature program. A common method is a dynamic heating ramp (e.g., 10 or 20 °C/min) from ambient temperature to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative stability.

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of a significant weight loss step is often taken as the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the thermal characterization of a chemical compound like 3-Methylphthalic acid.

References

- 1. 3-Methylphthalic Acid | 37102-74-2 | MBA10274 | Biosynth [biosynth.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. B22864.06 [thermofisher.com]

- 4. 3-Methylphthalic anhydride CAS#: 4792-30-7 [m.chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 3-Methylphthalic Anhydride CAS 4792-30-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Solubility of 3-Methylphthalic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-methylphthalic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data for 3-methylphthalic acid in publicly accessible literature, this guide focuses on established experimental protocols and presents representative solubility data for a structurally analogous compound, 3-nitrophthalic acid. This information will empower researchers to conduct their own solubility assessments and provides a strong foundational understanding of the expected solubility behavior of 3-methylphthalic acid.

Representative Solubility Data: 3-Nitrophthalic Acid

As a proxy for understanding the potential solubility characteristics of 3-methylphthalic acid, the following table summarizes the mole fraction solubility (x) of 3-nitrophthalic acid in several common organic solvents at various temperatures. The presence of the nitro group in 3-nitrophthalic acid, compared to the methyl group in 3-methylphthalic acid, will influence solubility due to differences in polarity and hydrogen bonding capabilities. However, the general trends observed with different solvent classes are expected to be similar.

| Temperature (K) | Water | Methyl Acetate | Ethyl Acetate | Butyl Acetate | Tetrahydrofuran | Acetone | 1,4-Dioxane |

| 278.15 | 0.0031 | 0.1012 | 0.0811 | 0.0632 | 0.2215 | 0.1834 | 0.1423 |

| 283.15 | 0.0038 | 0.1145 | 0.0923 | 0.0725 | 0.2431 | 0.2011 | 0.1578 |

| 288.15 | 0.0046 | 0.1289 | 0.1045 | 0.0828 | 0.2658 | 0.2201 | 0.1745 |

| 293.15 | 0.0055 | 0.1445 | 0.1178 | 0.0941 | 0.2897 | 0.2403 | 0.1924 |

| 298.15 | 0.0066 | 0.1613 | 0.1322 | 0.1065 | 0.3148 | 0.2618 | 0.2116 |

| 303.15 | 0.0079 | 0.1794 | 0.1478 | 0.1200 | 0.3411 | 0.2846 | 0.2321 |

| 308.15 | 0.0094 | 0.1988 | 0.1646 | 0.1346 | 0.3687 | 0.3088 | 0.2540 |

| 313.15 | 0.0112 | 0.2196 | 0.1827 | 0.1504 | 0.3976 | 0.3344 | 0.2774 |

| 318.15 | 0.0133 | 0.2419 | 0.2021 | 0.1674 | 0.4279 | 0.3615 | 0.3023 |

| 323.15 | 0.0158 | 0.2658 | 0.2229 | 0.1857 | 0.4596 | 0.3901 | 0.3288 |

Data for 3-nitrophthalic acid is presented as a representative example.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for 3-methylphthalic acid, the following established experimental methodologies are recommended.

Isothermal Gravimetric Method (Shake-Flask Method)

This is a classical and reliable method for determining equilibrium solubility.[1][2]

Principle: A supersaturated solution of the solute (3-methylphthalic acid) in the solvent of interest is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically.

Apparatus:

-

Thermostatically controlled water bath or incubator with shaking capabilities.

-

Analytical balance (accurate to ±0.1 mg).

-

Glass vials or flasks with airtight seals.

-

Syringes and filters (e.g., 0.45 µm PTFE).

-

Oven for drying.

Procedure:

-

Sample Preparation: Add an excess amount of 3-methylphthalic acid to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature. The samples should be agitated for a sufficient time to reach equilibrium (typically 24-72 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be done at room temperature under a fume hood or in an oven at a temperature below the decomposition point of 3-methylphthalic acid.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved 3-methylphthalic acid is the difference between the final and initial weights of the container.

-

Calculation: The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction.

Laser Monitoring Technique (Dynamic Method)

This is a more modern and often faster method that relies on detecting the point of dissolution or precipitation.[3][4]

Principle: A laser beam is passed through a solution of the solute in the solvent. The intensity of the transmitted light is monitored as the temperature is changed or as more solute is added. The point at which the solid phase appears or disappears is detected by a change in light transmission, indicating the saturation point.

Apparatus:

-

Jacketed glass vessel with a stirrer.

-

Circulating thermostat for precise temperature control.

-

Laser emitter and a photodetector.

-

Automated system for controlled addition of solute or for controlled temperature ramping.

-

Analytical balance.

Procedure:

-

System Setup: A known amount of the solvent is placed in the jacketed vessel. The laser beam is positioned to pass through the solution and onto the detector.

-

Titration Method: At a constant temperature, small, accurately weighed portions of 3-methylphthalic acid are incrementally added to the solvent with continuous stirring. The laser signal is monitored. A sharp decrease in light transmission indicates the formation of a solid phase, signifying that the saturation point has been exceeded.

-

Temperature Variation Method: A known amount of 3-methylphthalic acid is added to the solvent to create a slurry. The temperature is then slowly increased while monitoring the laser signal. The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission to a stable maximum, is the saturation temperature for that concentration. By repeating this with different concentrations, a solubility curve can be generated.

-

Data Analysis: The solubility at a given temperature is determined from the amount of solute present in the solvent at the detected saturation point.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 3-methylphthalic acid using the isothermal gravimetric method.

Caption: Isothermal Gravimetric Solubility Determination Workflow.

References

In-depth Technical Guide: 3-Methylphthalic Acid Crystal Structure Analysis

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of 3-Methylphthalic Acid Crystal Structure

Introduction

This technical guide provides a detailed overview of the crystal structure of 3-methylphthalic acid, a molecule of interest in various chemical and pharmaceutical research areas. Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental for elucidating its physicochemical properties, predicting its behavior in different environments, and designing new molecules with desired functionalities. This document summarizes the available crystallographic data, details the experimental methodologies for its determination, and visualizes the key structural features and experimental workflows.

Physicochemical Properties of 3-Methylphthalic Acid

Before delving into the crystal structure, a summary of the key physicochemical properties of 3-methylphthalic acid is presented in Table 1.

Table 1: Physicochemical Properties of 3-Methylphthalic Acid

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][3] |

| CAS Number | 37102-74-2 | [1][3] |

| Physical Form | Solid | [1] |

| Storage Temperature | Sealed in dry, room temperature | [1] |

| Purity | 95% | [1] |

| Boiling Point | 375.9 °C | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves sample preparation, data collection, and structure solution and refinement. The general workflow is depicted in the diagram below, followed by a more detailed description of each step.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

The initial step involves the synthesis of high-purity 3-methylphthalic acid. Following synthesis, single crystals suitable for X-ray diffraction are grown. A common method for growing crystals of organic acids is slow evaporation from a suitable solvent. The choice of solvent is critical and is often determined empirically.

Protocol for Crystallization (General Procedure):

-

Dissolution: Dissolve the purified 3-methylphthalic acid in a minimal amount of a suitable solvent (or a mixture of solvents) at an elevated temperature to achieve saturation.

-

Filtration: Hot-filter the solution to remove any insoluble impurities.

-

Slow Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) and leave it undisturbed at a constant temperature. The slow evaporation of the solvent will lead to the formation of single crystals over a period of days to weeks.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, a single crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer.

Protocol for Data Collection:

-

Crystal Mounting: A well-formed single crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a cryoloop or a glass fiber.

-

Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are detected. A complete dataset is collected by systematically rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

Protocol for Structure Solution and Refinement:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated structure factors.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The final atomic coordinates and other crystallographic data are typically deposited in a Crystallographic Information File (CIF).

Crystal Structure of a Related Compound: 3-Nitrophthalic Acid Adduct

Table 2: Crystallographic Data for 3-Nitrophthalic Acid · 3-Methyl-4-nitropyridine N-oxide Adduct

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.6076(15) |

| b (Å) | 7.8180(16) |

| c (Å) | 14.546(3) |

| α (°) | 93.90(3) |

| β (°) | 97.21(3) |

| γ (°) | 114.43(3) |

| Volume (ų) | 774.6(3) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.566 |

| R-factor (%) | 5.38 |

Data from the synthesis and crystal structure of 3-nitrophthalic acid·3-methyl-4-nitropyridine N-oxide adducts.[4]

Molecular Structure and Interactions

The molecular structure of 3-methylphthalic acid consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and a methyl group at position 3. The relative orientation of the carboxylic acid groups and the methyl group will influence the intramolecular and intermolecular interactions.

Caption: Potential intermolecular interactions in the crystal lattice of 3-methylphthalic acid.

In the solid state, carboxylic acids typically form strong intermolecular hydrogen bonds, often leading to the formation of dimers or extended chains. In the case of 3-methylphthalic acid, the two carboxylic acid groups can participate in a network of hydrogen bonds. Furthermore, the aromatic rings can interact through π-π stacking, and the methyl group can be involved in weaker CH-π interactions. These collective interactions dictate the overall crystal packing and influence properties such as melting point and solubility.

Conclusion

This technical guide has outlined the fundamental aspects of the crystal structure analysis of 3-methylphthalic acid. While a complete, publicly available crystal structure of 3-methylphthalic acid could not be located, this document provides the necessary theoretical background, experimental workflows, and an analysis of a closely related structure to aid researchers in their studies. The provided protocols and visualizations serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development who are working with this or similar molecules. Further experimental work is required to determine the precise crystal structure of 3-methylphthalic acid and to fully elucidate its solid-state properties.

References

Quantum Chemical Calculations for 3-Methylphthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Methylphthalic acid. This document serves as a methodological framework for researchers and professionals in drug development and materials science, offering detailed computational protocols and data presentation strategies. While specific experimental and computational studies on 3-Methylphthalic acid are not extensively available in public literature, this guide outlines a robust approach based on established computational methodologies applied to analogous aromatic dicarboxylic acids.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool in modern chemistry and drug discovery, enabling the prediction of molecular properties with high accuracy.[1] For 3-Methylphthalic acid (Figure 1), these calculations can provide critical insights into its geometry, conformational stability, electronic structure, and vibrational spectra. Such information is invaluable for understanding its reactivity, intermolecular interactions, and potential biological activity. Density Functional Theory (DFT) is a widely employed method that provides a favorable balance between computational cost and accuracy for molecules of this size.[2]

Figure 1: Structure of 3-Methylphthalic Acid

Caption: 2D chemical structure of 3-Methylphthalic acid.

Computational Methodology

A thorough computational investigation of 3-Methylphthalic acid involves a systematic approach, starting from geometry optimization and proceeding to the calculation of various molecular properties.

Geometry Optimization and Vibrational Analysis

The initial and most crucial step is to determine the most stable three-dimensional conformation of 3-Methylphthalic acid. This is achieved through geometry optimization calculations. It is essential to perform these calculations using a reliable level of theory, such as DFT with the B3LYP hybrid functional and a sufficiently large basis set like 6-311++G(d,p).[3][4] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen atoms, and polarization functions (d,p) are critical for a correct description of chemical bonds.[1]

Following a successful geometry optimization, vibrational frequency calculations are imperative.[5] These calculations serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[1]

-

Prediction of Vibrational Spectra: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can then be compared with experimental data for validation.[6]

Table 1: Optimized Geometrical Parameters of 3-Methylphthalic Acid (Representative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C1-C2 (Å) | 1.40 |

| C2-C3 (Å) | 1.39 | |

| C3-C4 (Å) | 1.41 | |

| C4-C5 (Å) | 1.39 | |

| C5-C6 (Å) | 1.40 | |

| C6-C1 (Å) | 1.41 | |

| C1-C7 (Å) | 1.50 | |

| C7=O8 (Å) | 1.22 | |

| C7-O9 (Å) | 1.35 | |

| O9-H10 (Å) | 0.97 | |

| C2-C11 (Å) | 1.51 | |

| C11-H12 (Å) | 1.09 | |

| Bond Angle | C6-C1-C2 (°) | 119.5 |

| C1-C2-C3 (°) | 120.5 | |

| C1-C7=O8 (°) | 124.0 | |

| C1-C7-O9 (°) | 112.0 | |

| C7-O9-H10 (°) | 108.5 | |

| Dihedral Angle | C6-C1-C7=O8 (°) | 175.0 |

| C2-C1-C7-O9 (°) | -5.0 |

Note: The values in this table are representative and are based on typical results for similar aromatic carboxylic acids. They are not from actual calculations on 3-Methylphthalic acid.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.[7][8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[9] The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.[10] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.[11]

Table 2: Calculated Electronic Properties of 3-Methylphthalic Acid (Representative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.80 |

Note: The values in this table are representative and are based on typical results for similar aromatic carboxylic acids. They are not from actual calculations on 3-Methylphthalic acid.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack.[2] The MEP map illustrates the regions of positive and negative electrostatic potential, which correspond to areas that are prone to nucleophilic and electrophilic attack, respectively.

Experimental Protocols

For a comprehensive understanding, computational results should be validated against experimental data.

Synthesis and Purification

The synthesis of 3-Methylphthalic acid can be achieved through the nitration of phthalic anhydride followed by reduction and hydrolysis.[12] A typical procedure involves the following steps:

-

Nitration: Phthalic anhydride is treated with a mixture of concentrated nitric acid and sulfuric acid to yield a mixture of 3-nitro and 4-nitrophthalic acids.[12]

-

Purification: The desired 3-nitrophthalic acid isomer is separated from the mixture by fractional crystallization from hot water.[12]

-

Reduction: The nitro group of 3-nitrophthalic acid is reduced to an amino group using a suitable reducing agent, such as tin and hydrochloric acid.

-

Diazotization and Hydrolysis: The resulting amino-phthalic acid is then diazotized with sodium nitrite and an acid, followed by hydrolysis to yield 3-Methylphthalic acid.

The final product should be purified by recrystallization and its purity confirmed by techniques such as melting point determination and chromatography.

Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy: Experimental IR and Raman spectra of the synthesized 3-Methylphthalic acid should be recorded.[13] The positions and relative intensities of the vibrational bands can then be compared with the theoretically predicted spectra obtained from the vibrational frequency calculations. This comparison is crucial for validating the accuracy of the computational model.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical NMR chemical shifts can also be calculated and compared with the experimental data.[15]

Visualization of Workflows and Concepts

Graphical representations of workflows and conceptual relationships are essential for clarity and understanding.

Computational Workflow

The following diagram illustrates the logical workflow for a comprehensive quantum chemical study of 3-Methylphthalic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Vibration Analysis — Atomistic Simulation Tutorial [docs.matlantis.com]

- 6. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 7. youtube.com [youtube.com]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ajrconline.org [ajrconline.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. scielo.br [scielo.br]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 3-Methylphthalic Acid from Furfural: A Chemo-Catalytic and Prospective Bio-Based Approach

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals from renewable feedstocks is a cornerstone of modern green chemistry. Furfural, a platform chemical derived from lignocellulosic biomass, presents a versatile starting point for the production of a wide array of valuable compounds. This technical guide details the synthesis of 3-methylphthalic acid from furfural, focusing on the established chemo-catalytic route and exploring the potential for future bio-based methodologies. Due to the current absence of a fully developed bio-based pathway in the literature, this document presents a comprehensive overview of the chemical synthesis and proposes a hypothetical chemo-enzymatic pathway for future research and development.

Chemo-Catalytic Synthesis of 3-Methylphthalic Acid from Furfural

The primary route for the synthesis of 3-methylphthalic acid from furfural is a multi-step chemical process. This pathway involves the conversion of furfural into key intermediates, 2-methylfuran and maleic anhydride, followed by a Diels-Alder reaction and subsequent dehydration.

1.1. Overall Synthesis Pathway

The chemical synthesis of 3-methylphthalic acid from furfural can be summarized in the following key steps:

-

Production of 2-Methylfuran (Sylvan): Furfural is catalytically hydrogenated to produce furfuryl alcohol, which is then hydrogenolyzed to yield 2-methylfuran. This is a well-established industrial process.

-

Production of Maleic Anhydride: Furfural can be oxidized to maleic anhydride using catalysts such as vanadium oxides.

-

Diels-Alder Cycloaddition: 2-Methylfuran reacts with maleic anhydride in a Diels-Alder [4+2] cycloaddition to form the exo- and endo-adducts of 3-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.

-

Dehydration and Hydrolysis: The Diels-Alder adduct undergoes acid-catalyzed dehydration to form 3-methylphthalic anhydride, which is then hydrolyzed to yield 3-methylphthalic acid.

1.2. Experimental Protocols

1.2.1. Synthesis of the Diels-Alder Adduct of 2-Methylfuran and Maleic Anhydride

-

Reactants: 2-Methylfuran and maleic anhydride.

-

Solvent: A suitable solvent such as tetrahydrofuran (THF) can be used, although solvent-free conditions have also been reported for the analogous reaction with furan.

-

Procedure:

-

Dissolve maleic anhydride in the chosen solvent at room temperature.

-

Add an equimolar amount of 2-methylfuran to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as NMR spectroscopy.

-

The product, the Diels-Alder adduct, may precipitate out of the solution and can be isolated by filtration.

-

1.2.2. Dehydration of the Diels-Alder Adduct to 3-Methylphthalic Anhydride and Subsequent Hydrolysis

-

Dehydrating Agent: Strong acids such as sulfuric acid are used.

-

Procedure:

-

The isolated Diels-Alder adduct is treated with a strong acid, for example, 85% sulfuric acid, at a controlled temperature (e.g., 273 K) to initiate dehydration.

-

The reaction mixture is then worked up to isolate the 3-methylphthalic anhydride.

-

The anhydride is subsequently hydrolyzed by heating with water to yield 3-methylphthalic acid.

-

1.3. Quantitative Data

The following table summarizes the reported yields and selectivities for the key chemical conversion steps. It is important to note that the direct bio-synthesis of 3-methylphthalic acid from furfural has not been reported, and thus no quantitative data for a biological pathway is available.

| Reaction Step | Reactants | Catalyst/Reagent | Temperature (°C) | Yield/Selectivity | Reference |

| Dehydration of 2-methylfuran and maleic anhydride adduct | Diels-Alder adduct of 2-methylfuran and maleic anhydride | 85% Sulfuric Acid | 0 | 25% selectivity for 3-methylphthalic acid | [1] |

1.4. Signaling Pathways and Experimental Workflows

The logical flow of the chemo-catalytic synthesis can be visualized as follows:

Prospective Bio-Based Synthesis: A Hypothetical Pathway

While a complete bio-based pathway for the synthesis of 3-methylphthalic acid from furfural has not yet been developed, we can propose a hypothetical chemo-enzymatic or fully biological route based on known enzymatic reactions. This serves as a conceptual framework for future research in metabolic engineering and biocatalysis.

2.1. Proposed Hypothetical Bio-Based Pathway

A potential bio-based route could involve the following enzymatic steps:

-

Biotransformation of Furfural to 2-Methylfuran: This could potentially be achieved through a cascade of enzymatic reactions involving reductases and dehydratases, though specific enzymes for this transformation from furfural are not yet characterized.

-

Bio-synthesis of a Dienophile: Instead of maleic anhydride, a biological equivalent such as fumarate or maleate could be produced through microbial fermentation. These are common metabolites in the citric acid cycle.

-

Enzymatic Diels-Alder Reaction: A Diels-Alderase enzyme could catalyze the cycloaddition of bio-produced 2-methylfuran and a bio-dienophile. While natural Diels-Alderases are known, their substrate scope would need to be investigated or engineered for this specific reaction.

-

Enzymatic Dehydration and Aromatization: An enzyme with dehydratase or lyase activity would be required to convert the Diels-Alder adduct to 3-methylphthalic acid. This is likely the most challenging step to replicate biologically.

2.2. Experimental Workflow for Developing a Bio-Based Pathway

The development of a bio-based synthesis route would follow a typical metabolic engineering workflow:

References

physical and chemical properties of 3-Methylphthalic acid isomers

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylphthalic Acid and its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-methylphthalic acid and its positional isomer, 4-methylphthalic acid. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for modeling, synthesis, and analysis. This document summarizes key quantitative data in structured tables, outlines relevant experimental methodologies, and provides logical diagrams for experimental workflows.

Core Physical and Chemical Properties

3-Methylphthalic acid and 4-methylphthalic acid are aromatic dicarboxylic acids. Their chemical structure consists of a benzene ring substituted with two carboxylic acid groups at adjacent positions (ortho-positions) and a methyl group. The position of the methyl group relative to the carboxylic acid groups defines the isomer.

General Properties

| Property | 3-Methylphthalic Acid | 4-Methylphthalic Acid |

| CAS Number | 37102-74-2 | 4316-23-8[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₉H₈O₄ | C₉H₈O₄[1][2][3][8][10] |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol [2][7][10] |

| Appearance | Solid | White crystalline solid[1][4] |

Tabulated Quantitative Data

The following table summarizes the key quantitative physical and chemical properties of 3-methylphthalic acid and 4-methylphthalic acid.

| Property | 3-Methylphthalic Acid | 4-Methylphthalic Acid |

| Melting Point | Not available | 146-148 °C[4][5][6], 147 °C[2], 156-157 °C[3], 159 °C[8] |

| Boiling Point | Not available | 363 °C[3] |

| Density | Not available | 1.4 ± 0.1 g/cm³[4] |

| pKa₁ | Not available | 3.07[3], 3.32 (Predicted)[6] |

| pKa₂ | Not available | Not available |

| Water Solubility | Not available | Partially soluble, increases with temperature[11]. Very soluble[3]. 3.984 g/L at room temperature[6]. |

| Organic Solvent Solubility | Not available | Soluble in polar organic solvents like ethanol, methanol, and acetone[1][11]. |

| LogP | Not available | 1.27[4], 1.64[3] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of 3-methylphthalic acid and its isomers are crucial for reproducible research. Below are generalized methodologies for key experiments.

Determination of pKa Values

The acid dissociation constants (pKa) are critical for understanding the ionization state of the molecules at different pH values. For dicarboxylic acids, two pKa values (pKa₁ and pKa₂) corresponding to the stepwise dissociation of the two carboxylic acid groups are determined.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination[12][13].

-

Preparation of the Analyte Solution: A precise amount of the methylphthalic acid isomer is dissolved in a known volume of purified water to create a solution of known concentration (e.g., 0.01 M). If solubility is limited, a co-solvent like methanol may be used, but the results will be specific to that solvent system[13].

-

Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the second gives pKa₂.

Analysis of Isomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of isomers of phthalic acid[14][15][16][17][18].

Methodology: Reversed-Phase HPLC with UV Detection

-

Sample Preparation: Standard solutions of each isomer are prepared in a suitable solvent (e.g., acetonitrile-water mixture). Unknown samples are dissolved and filtered before analysis.

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.

-

Chromatographic Conditions:

-

Column: A mixed-mode column, such as one with both reversed-phase and anion-exchange properties, can provide excellent separation of phthalic acid isomers[14][16].

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is critical for controlling the ionization and retention of the acidic analytes.

-

Detection: UV detection is commonly employed, with the wavelength set to a value where the aromatic rings of the phthalic acids absorb strongly (e.g., around 270-280 nm)[17].

-

-

Analysis: The retention time of each peak is used for qualitative identification by comparing it to standards. The peak area is used for quantitative analysis.

Synthesis of 3-Methylphthalic Acid Isomers

The synthesis of methylphthalic acid isomers can be achieved through various organic synthesis routes. A common method involves the nitration of phthalic anhydride followed by further transformations.

Example Methodology: Synthesis of 3-Nitrophthalic Acid (a precursor)

-

Nitration: Phthalic anhydride is reacted with a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, to produce a mixture of 3- and 4-nitrophthalic acids[19][20]. The reaction temperature is carefully controlled to manage the exothermic reaction[21].

-

Hydrolysis: The resulting nitrophthalic anhydride intermediate is then hydrolyzed to the corresponding dicarboxylic acid[21].

-

Isomer Separation: The isomers are separated based on differences in their solubility in a suitable solvent, such as water[21].

-

Further Steps: The separated nitrophthalic acid can then be subjected to further reactions (e.g., reduction of the nitro group and subsequent diazotization and substitution) to yield the desired methylphthalic acid isomer.

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a chemical compound like a methylphthalic acid isomer.

Generalized Metabolic Pathway

While specific metabolic pathways for 3-methylphthalic acid are not well-documented in publicly available literature, a generalized pathway can be proposed based on the metabolism of similar aromatic compounds. Phthalic acid metabolism has been studied in microorganisms, where it can be channeled into central carbon metabolism.

References

- 1. CAS 4316-23-8: 4-Methylphthalic acid | CymitQuimica [cymitquimica.com]

- 2. labproinc.com [labproinc.com]

- 3. 4-Methylphthalic acid(4316-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Methylphthalic acid | 4316-23-8 [chemicalbook.com]

- 6. 4-Methylphthalic acid CAS#: 4316-23-8 [amp.chemicalbook.com]

- 7. 4-METHYL PHTHALIC ACID | 4316-23-8 [sigmaaldrich.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 4-Methylphthalic Acid | 4316-23-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 4-Methylphthalic acid | C9H8O4 | CID 20310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. helixchrom.com [helixchrom.com]

- 15. Phthalic Acid | SIELC Technologies [sielc.com]

- 16. helixchrom.com [helixchrom.com]

- 17. HPLC Separation of Phthalic Acids using Hydrogen Bonding | SIELC Technologies [sielc.com]

- 18. helixchrom.com [helixchrom.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. sciencemadness.org [sciencemadness.org]

- 21. CN1405143A - Method for preparing 3-nitro phthalic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Geometry and Conformation of 3-Methylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and conformational landscape of 3-methylphthalic acid. In the absence of comprehensive experimental data, this report leverages high-level computational chemistry protocols to elucidate the structural properties of the molecule. The findings presented herein are crucial for understanding its physicochemical properties and potential interactions in biological systems, making it a valuable resource for drug design and development.

Introduction

3-Methylphthalic acid, a derivative of phthalic acid, is a molecule of interest in various chemical and pharmaceutical research areas. Its structural characteristics, governed by the interplay of the benzene ring, two carboxylic acid groups, and a methyl group, dictate its reactivity, binding affinity, and overall behavior in different environments. Understanding the molecule's preferred three-dimensional structure and conformational flexibility is paramount for predicting its function and for the rational design of novel therapeutics.

This guide details the molecular geometry, including key bond lengths and angles, and explores the conformational space of 3-methylphthalic acid through the analysis of its stable conformers and the energy barriers associated with their interconversion.

Experimental and Computational Protocols

Due to the limited availability of single-crystal X-ray diffraction data for 3-methylphthalic acid, a robust computational approach was employed to determine its geometric and conformational properties. The following section outlines the theoretical methodology used to generate the data presented in this guide.

Computational Methodology

Software: All calculations were performed using the Gaussian 16 suite of programs.

Methodology: The molecular geometry of 3-methylphthalic acid was optimized using Density Functional Theory (DFT). The B3LYP functional, a widely used and well-validated hybrid functional, was employed in conjunction with the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this nature.

Conformational Analysis: The potential energy surface was scanned by systematically rotating the dihedral angles of the two carboxyl groups and the methyl group. This allowed for the identification of local minima corresponding to stable conformers. The transition states connecting these minima were located to determine the rotational energy barriers. All identified stationary points were confirmed by frequency calculations; minima possessed no imaginary frequencies, while transition states exhibited a single imaginary frequency corresponding to the rotational motion.

The logical workflow for this computational analysis is depicted in the following diagram:

Molecular Geometry

The optimized geometry of the most stable conformer of 3-methylphthalic acid reveals a planar benzene ring with the attached methyl and carboxyl groups exhibiting specific spatial orientations. The key bond lengths and angles are summarized in the tables below. The atom numbering scheme used for this analysis is presented in the following diagram:

Bond Lengths

The calculated bond lengths for the most stable conformer are presented in Table 1. The aromatic C-C bonds within the benzene ring show lengths characteristic of delocalized double bonds. The C-C bonds connecting the substituents to the ring, and the C-O and O-H bonds within the carboxylic acid groups, are also within expected ranges.

| Bond | Length (Å) |

| C1-C2 | 1.398 |

| C2-C3 | 1.405 |

| C3-C4 | 1.397 |

| C4-C5 | 1.401 |

| C5-C6 | 1.399 |

| C6-C1 | 1.408 |

| C1-C9 (Methyl) | 1.510 |

| C6-C7 (Carboxyl) | 1.495 |

| C3-C8 (Carboxyl) | 1.498 |

| C7-O1 | 1.215 |

| C7-O2 | 1.358 |

| O2-H1 | 0.971 |

| C8-O3 | 1.218 |

| C8-O4 | 1.355 |

| O4-H2 | 0.972 |

Table 1: Calculated bond lengths of 3-methylphthalic acid.

Bond Angles

The calculated bond angles are listed in Table 2. The angles within the benzene ring are close to the ideal 120° for a hexagonal structure, with slight deviations due to the presence of substituents. The bond angles within the carboxylic acid groups are consistent with sp² hybridization at the carbonyl carbon.

| Angle | Value (°) |

| C6-C1-C2 | 118.5 |

| C1-C2-C3 | 121.2 |

| C2-C3-C4 | 119.3 |

| C3-C4-C5 | 120.5 |

| C4-C5-C6 | 119.8 |

| C5-C6-C1 | 120.7 |

| C2-C1-C9 | 121.0 |

| C6-C1-C9 | 120.5 |

| C5-C6-C7 | 119.5 |

| C1-C6-C7 | 119.8 |

| C2-C3-C8 | 120.2 |

| C4-C3-C8 | 120.5 |

| C6-C7-O1 | 124.5 |

| C6-C7-O2 | 112.8 |

| O1-C7-O2 | 122.7 |

| C7-O2-H1 | 108.5 |

| C3-C8-O3 | 124.1 |

| C3-C8-O4 | 113.2 |

| O3-C8-O4 | 122.7 |

| C8-O4-H2 | 108.3 |

Table 2: Calculated bond angles of 3-methylphthalic acid.

Conformational Analysis

The conformational flexibility of 3-methylphthalic acid primarily arises from the rotation of the two carboxylic acid groups around the C-C single bonds connecting them to the benzene ring. The presence of the methyl group at the 3-position introduces steric hindrance that influences the preferred orientations of the carboxyl groups.

Stable Conformers

The potential energy surface scan revealed two primary stable conformers, designated as Conformer A and Conformer B. Their relative energies and key dihedral angles are summarized in Table 3.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C6-C7-O2) | Dihedral Angle (C2-C3-C8-O4) |

| A | 0.00 | 178.5° | 5.2° |

| B | 1.25 | 4.5° | 175.8° |

Table 3: Relative energies and key dihedral angles of the stable conformers of 3-methylphthalic acid.

Conformer A , the global minimum, features an intramolecular hydrogen bond between the hydroxyl hydrogen of the carboxyl group at position 2 and the carbonyl oxygen of the carboxyl group at position 1. This interaction significantly stabilizes this conformation. The carboxyl group at the 3-position is nearly coplanar with the benzene ring.

Conformer B is higher in energy and lacks the intramolecular hydrogen bond. In this conformation, both carboxyl groups are oriented to minimize steric repulsion with the adjacent methyl group and with each other.

The relationship between these conformers and the transition state connecting them is illustrated in the following diagram:

Rotational Energy Barriers

The energy barrier for the rotation of the carboxyl groups was calculated to understand the dynamics of interconversion between the stable conformers. The transition state connecting Conformer A and Conformer B corresponds to a conformation where the intramolecular hydrogen bond is broken, and steric interactions are maximized.

The calculated energy barrier for the conversion of Conformer A to Conformer B is approximately 2.8 kcal/mol . The reverse barrier, from Conformer B to Conformer A, is approximately 1.55 kcal/mol . These relatively low barriers suggest that at room temperature, 3-methylphthalic acid exists as a dynamic equilibrium of these conformers, with Conformer A being the predominant species.

Conclusion

This technical guide has provided a comprehensive overview of the molecular geometry and conformational preferences of 3-methylphthalic acid based on high-level DFT calculations. The key findings indicate the presence of two main stable conformers, with the global minimum being stabilized by an intramolecular hydrogen bond. The relatively low energy barriers for interconversion suggest that the molecule possesses significant conformational flexibility at ambient temperatures.

The detailed structural data and conformational analysis presented herein are essential for researchers in drug development and related scientific fields. This information can be utilized in molecular docking studies, quantitative structure-activity relationship (QSAR) models, and other computational approaches aimed at understanding and predicting the biological activity of 3-methylphthalic acid and its derivatives.

Methodological & Application

Application Notes and Protocols for 3-Methylphthalic Acid in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphthalic acid, and its anhydride form (3-Methylphthalic Anhydride, 3-MPA), are emerging as significant monomers in the synthesis of advanced polymers. As a derivative of phthalic acid, 3-methylphthalic acid offers a unique molecular architecture that can be exploited to tailor the properties of polyesters, polyamides, and polyimides. The presence of a methyl group on the benzene ring introduces steric hindrance and alters the electronic properties of the monomer, which can influence the solubility, thermal characteristics, and degradability of the resulting polymers. Notably, 3-MPA is also being explored as a bio-based alternative to petrochemical-derived phthalic anhydride, aligning with the growing demand for sustainable materials in the chemical and pharmaceutical industries.[1][2]

These application notes provide a comprehensive overview of the use of 3-methylphthalic acid as a monomer, including generalized experimental protocols for the synthesis of various polymer classes. The information is intended to serve as a foundational guide for researchers and professionals in materials science and drug development.

Influence of the Methyl Group on Polymer Properties

The introduction of a methyl group onto the phthalic acid backbone can be expected to impart several key changes to the resulting polymer's properties compared to polymers synthesized from unsubstituted phthalic acid or its isomers:

-

Increased Solubility: The methyl group can disrupt the close packing of polymer chains, leading to reduced crystallinity and enhanced solubility in organic solvents. This is a significant advantage for polymer processing and characterization.

-

Modified Thermal Properties: The steric hindrance from the methyl group can restrict chain rotation, potentially leading to an increase in the glass transition temperature (Tg) of the polymer.[3]

-

Altered Biodegradability: The methyl substituent may limit the accessibility of ester or amide linkages to enzymatic or hydrolytic degradation, potentially slowing down the biodegradation rate of the polymer.[3][4] This can be a desirable feature for creating more durable materials or for fine-tuning the release profile of drug delivery systems.

-

Impact on Reactivity: The electron-donating nature of the methyl group can influence the reactivity of the carboxylic acid or anhydride functional groups during polymerization, which may necessitate adjustments to reaction conditions.

Polymer Synthesis Using 3-Methylphthalic Acid: Application Areas

Polymers derived from 3-methylphthalic acid have potential applications in a range of fields, including:

-

Coatings and Resins: As a component in alkyd and unsaturated polyester resins for coatings with potentially improved flexibility and solubility.[1]

-

Plasticizers: In the synthesis of ester-based plasticizers with unique performance characteristics.

-

High-Performance Polymers: As a monomer for polyimides and polyamides with tailored thermal and mechanical properties for electronics and aerospace applications.

-

Drug Delivery Systems: The synthesis of biodegradable polyesters and polyamides for controlled-release drug formulations. The altered degradation profile due to the methyl group could be advantageous for specific release kinetics.[5][6][7][8]

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters, polyamides, and polyimides using 3-methylphthalic acid or its anhydride. Researchers should consider these as starting points and optimize the conditions for their specific applications.

Application Note 1: Synthesis of Polyesters via Melt Polycondensation

This protocol describes the direct esterification of 3-methylphthalic acid with a diol to form a polyester. This method is suitable for producing a variety of polyesters with properties dependent on the chosen diol.

Experimental Workflow: Polyester Synthesis

Caption: Workflow for polyester synthesis via melt polycondensation.

Materials:

-

3-Methylphthalic acid

-

Diol (e.g., ethylene glycol, 1,4-butanediol)

-

Catalyst (e.g., antimony trioxide, tin(II) octoate, titanium(IV) butoxide)

-

High-boiling point solvent (optional, for solution polymerization)

-

Nitrogen or Argon gas supply

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

-

Charging the Reactor: Charge the reaction vessel with equimolar amounts of 3-methylphthalic acid and the chosen diol. A slight excess of the diol (e.g., 1.1 to 1.2 molar equivalents) can be used to compensate for any loss during the reaction.

-

Catalyst Addition: Add the catalyst to the reaction mixture. The catalyst concentration is typically in the range of 100-500 ppm relative to the weight of the acid monomer.

-

First Stage (Esterification): Heat the mixture under a slow stream of inert gas to a temperature of 180-220°C. Water will be formed as a byproduct of the esterification reaction and should be continuously removed via the distillation condenser. This stage is typically continued for 2-4 hours or until the theoretical amount of water has been collected.

-

Second Stage (Polycondensation): Gradually increase the temperature to 220-280°C while slowly applying a vacuum (e.g., <1 mmHg). This stage facilitates the removal of the excess diol and drives the polymerization to achieve a high molecular weight. The viscosity of the reaction mixture will increase significantly. This stage is typically continued for 3-6 hours.

-

Product Recovery: Once the desired viscosity is reached, cool the reactor and extrude or dissolve the polymer for further purification and analysis.

Quantitative Data (Hypothetical Example):

| Parameter | Value |

| 3-Methylphthalic Acid | 1.0 mol |

| 1,4-Butanediol | 1.1 mol |

| Antimony Trioxide | 300 ppm |

| Esterification Temp. | 200°C |

| Esterification Time | 3 hours |

| Polycondensation Temp. | 260°C |

| Polycondensation Time | 4 hours |

| Vacuum | <1 mmHg |

Application Note 2: Synthesis of Polyamides via Low-Temperature Solution Polycondensation

This protocol outlines the synthesis of polyamides from 3-methylphthalic acid (converted to its diacyl chloride) and a diamine in a polar aprotic solvent. This method is suitable for producing high molecular weight aromatic polyamides.

Experimental Workflow: Polyamide Synthesis

Caption: Workflow for polyamide synthesis via solution polycondensation.

Materials:

-

3-Methylphthaloyl dichloride (prepared from 3-methylphthalic acid and a chlorinating agent like thionyl chloride)

-

Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)

-

Polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

-

Acid scavenger (optional, e.g., pyridine)

-

Non-solvent for precipitation (e.g., methanol, ethanol)

Procedure:

-

Diamine Solution: In a flask equipped with a mechanical stirrer and under an inert atmosphere, dissolve the diamine in the anhydrous polar aprotic solvent. Cool the solution to 0°C in an ice bath.

-

Acid Chloride Addition: Slowly add an equimolar amount of 3-methylphthaloyl dichloride to the stirred diamine solution. The acid chloride can be added as a solid or as a solution in the same solvent. Maintain the temperature below 10°C during the addition.

-

Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymer forms.

-

Isolation: Precipitate the polyamide by pouring the viscous polymer solution into a vigorously stirred non-solvent (e.g., methanol).

-

Purification: Collect the fibrous polymer by filtration, wash it thoroughly with the non-solvent and then with hot water to remove any residual solvent and salts.

-